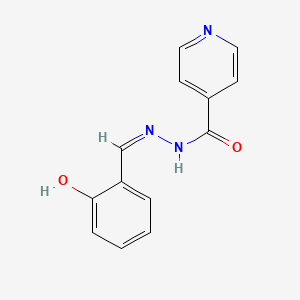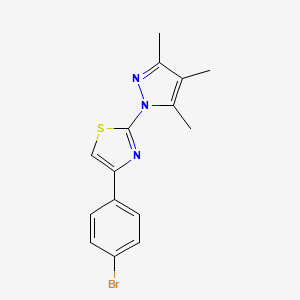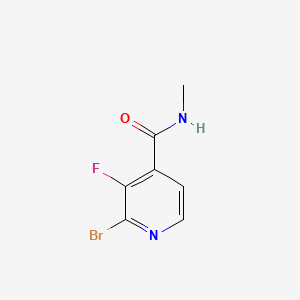
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is a complex organic compound with a unique structure It is characterized by the presence of an indene core substituted with multiple functional groups, including acetoxy and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate typically involves multiple steps. One common approach is the acetylation of 2,2,4,6-tetramethyl-3-oxo-1H-indene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting intermediate is then subjected to esterification with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may influence cellular processes. Additionally, the indene core can interact with proteins or nucleic acids, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-hydroxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl propionate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl butyrate
Uniqueness
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H24O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate |
InChI |
InChI=1S/C19H24O5/c1-10-9-15-16(11(2)14(10)7-8-23-12(3)20)17(22)19(5,6)18(15)24-13(4)21/h9,18H,7-8H2,1-6H3 |
Clave InChI |
MXKIYVFWXLBPNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(C2OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


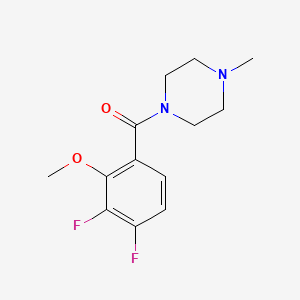
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)

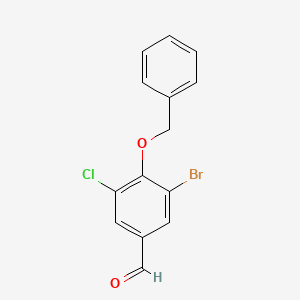
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
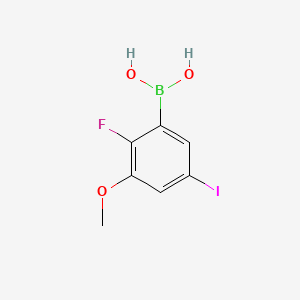
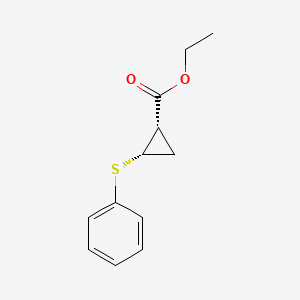
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
